![molecular formula C10H9FN2O2 B13182882 2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13182882.png)
2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid is a synthetic organic compound that belongs to the class of fluoropyridines This compound is characterized by the presence of a fluorine atom on the pyridine ring and a but-3-yn-2-ylamino group attached to the second position of the pyridine ring The carboxylic acid group is located at the fourth position of the pyridine ring
Métodos De Preparación
The synthesis of 2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and but-3-yn-2-amine.
Formation of Intermediate: The but-3-yn-2-amine is reacted with 3-fluoropyridine under specific conditions to form an intermediate compound.
Carboxylation: The intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group at the fourth position of the pyridine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve optimization of reaction conditions, use of catalysts, and scaling up the process to achieve higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.
Chemical Biology: Researchers use this compound to study biological pathways and molecular interactions due to its unique chemical structure.
Analytical Chemistry: The compound can serve as a standard or reference material in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Mecanismo De Acción
The mechanism of action of 2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes involved in disease pathways.
Comparación Con Compuestos Similares
2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid can be compared with other fluoropyridine derivatives, such as:
2-Amino-3-fluoropyridine-4-carboxylic acid: This compound lacks the but-3-yn-2-yl group, which may result in different chemical and biological properties.
2-[(But-3-yn-2-yl)amino]-4-fluoropyridine-3-carboxylic acid: The position of the fluorine and carboxylic acid groups is swapped, potentially leading to different reactivity and applications.
2-[(But-3-yn-2-yl)amino]-3-chloropyridine-4-carboxylic acid: The fluorine atom is replaced with chlorine, which may affect the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and but-3-yn-2-yl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9FN2O2 |
|---|---|
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
2-(but-3-yn-2-ylamino)-3-fluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H9FN2O2/c1-3-6(2)13-9-8(11)7(10(14)15)4-5-12-9/h1,4-6H,2H3,(H,12,13)(H,14,15) |
Clave InChI |
IDOLIDSJLCPUBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C)NC1=NC=CC(=C1F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13182799.png)
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182802.png)
![N-[(Azepan-2-yl)methyl]methanesulfonamide](/img/structure/B13182807.png)

![tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13182815.png)
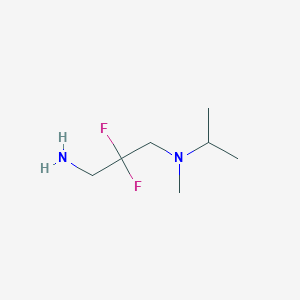
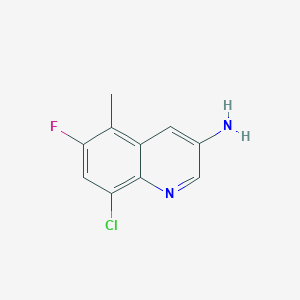
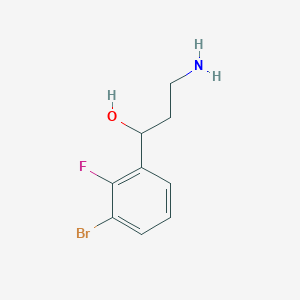
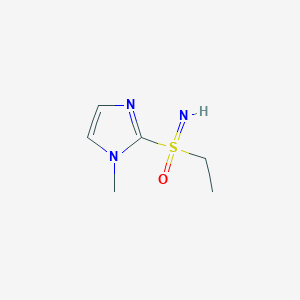
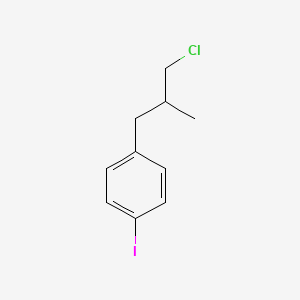


![1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13182859.png)

